Diammonium phosphate sulphate

描述

Diammonium Phosphate Sulphate (DAPS) is a nitrogen-phosphorus-sulfur (N-P-S) fertilizer, distinct from conventional Diammonium Phosphate (DAP, (NH₄)₂HPO₄). While DAP typically contains 18% nitrogen (N) and 46% phosphorus (P₂O₅) , DAPS formulations vary, such as 20% N, 20% P₂O₅, and additional sulfur (S) components . This compound is designed to address sulfur deficiencies in soils, which are critical for protein synthesis in plants. Its granular form ensures slow nutrient release, making it suitable for crops like vegetables (e.g., onions, lettuce) and cereals .

准备方法

Synthetic Routes and Reaction Conditions: Diammonium phosphate sulphate can be synthesized through the reaction of ammonia with phosphoric acid and sulfuric acid. The general reaction involves the following steps:

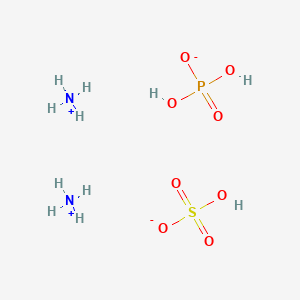

Ammonia and Phosphoric Acid Reaction: [ 2 \text{NH}_3 + \text{H}_3\text{PO}_4 \rightarrow (\text{NH}_4)_2\text{HPO}_4 ]

Ammonium Phosphate and Sulfuric Acid Reaction: [ (\text{NH}_4)_2\text{HPO}_4 + \text{H}_2\text{SO}_4 \rightarrow (\text{NH}_4)_2\text{HPO}_4\cdot\text{H}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of ammonia with phosphoric acid and sulfuric acid in large reactors. The resulting slurry is then granulated, dried, and sieved to obtain the final product in granular form. This process ensures the compound’s stability and ease of application in agricultural fields.

化学反应分析

Types of Reactions: Diammonium phosphate sulphate undergoes various chemical reactions, including:

Decomposition: When heated, it decomposes to release ammonia, phosphoric acid, and sulfuric acid.

Hydrolysis: In the presence of water, it can hydrolyze to form ammonium ions, phosphate ions, and sulfate ions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of phosphoric acid and sulfuric acid.

Reduction: It can be reduced by strong reducing agents, resulting in the formation of ammonia and elemental phosphorus.

Major Products Formed:

- Ammonia (NH₃)

- Phosphoric Acid (H₃PO₄)

- Sulfuric Acid (H₂SO₄)

科学研究应用

Applications in Agriculture

1. Fertilizer Use

- Nutrient Supply : DAP serves as a primary source of phosphorus and nitrogen, essential for plant growth. It is particularly effective in fertigation (the application of fertilizers through irrigation) and foliar feeding (direct application to plant leaves) due to its solubility .

- Crop Yield Enhancement : Studies have shown that the use of DAP can significantly increase crop yields. For instance, a case study on tomato cultivation demonstrated that optimized DAP application led to improved fruit yield and plant health .

2. Soil Improvement

- DAP improves soil fertility by providing readily available nutrients, which are crucial during critical growth stages. Its application can temporarily raise soil pH but may lead to increased acidity over time due to ammonium nitrification .

3. Specific Crop Applications

- DAP is suitable for pre-sowing fertilization of both winter and spring crops, especially in potassium-rich soils. Its rapid nutrient release makes it ideal for crops with high nutrient demands .

Industrial Applications

1. Fire Retardant

- DAP is utilized as a fire retardant in various materials. It works by lowering combustion temperatures and increasing char production, which helps create firebreaks in wildfire management .

2. Food Industry

- In the food sector, DAP functions as a leavening agent in baking powders and as a nutrient supplement in winemaking and brewing processes. It enhances fermentation efficiency by providing essential nutrients for yeast .

3. Pharmaceutical Uses

- Although less common, DAP has potential applications in pharmaceuticals, primarily as a buffering agent or nutrient source in specific formulations.

Environmental Considerations

DAP is recognized for its environmentally friendly properties. It is a clean fertilizer that does not leave harmful residues in the soil, making it suitable for sustainable agricultural practices. Its efficient nutrient delivery minimizes environmental impact compared to other fertilizers .

Case Studies

作用机制

The mechanism of action of diammonium phosphate sulphate involves the release of its constituent ions (ammonium, phosphate, and sulfate) upon dissolution in water. These ions are readily absorbed by plants, providing essential nutrients for growth and development. The compound’s ability to lower the combustion temperature and increase char formation makes it effective as a fire retardant.

相似化合物的比较

Chemical Composition and Solubility

| Compound | Chemical Formula | N (%) | P₂O₅ (%) | S (%) | Solubility |

|---|---|---|---|---|---|

| Diammonium Phosphate Sulphate | (NH₄)₂HPO₄·SO₄ | 18–20 | 9–20 | 1.5–5 | Water-soluble |

| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | 18 | 46 | 0–1.5 | Water-soluble |

| Monoammonium Phosphate (MAP) | NH₄H₂PO₄ | 11 | 52 | 0 | Water-soluble |

| Single Superphosphate (SSP) | Ca(H₂PO₄)₂·CaSO₄ | 0 | 16–22 | 11–12 | Water-soluble |

| Triple Superphosphate (TSP) | Ca(H₂PO₄)₂ | 0 | 44–48 | 0 | Partially soluble |

Key Observations :

- DAPS provides balanced N-P-S ratios, unlike DAP or MAP, which lack significant sulfur .

- SSP contains inherent sulfur (11–12%) but lower phosphorus than DAPS or TSP .

Agronomic Performance

Crop Yield

- Wheat : SSP outperformed DAP, MAP, and TSP in phosphorus-deficient soils, achieving a benefit-cost ratio of 9.06 due to its sulfur content and affordability .

- Vegetables : DAPS is recommended for sulfur-responsive crops like onions and broccoli, where its slow-release S enhances yield by 15–20% compared to DAP .

Heavy Metal Mitigation

- DAP reduced soil cadmium (Cd) bioavailability by 21.6–46.8% by increasing stable Cd fractions (e.g., carbonate-bound Cd) .

- SSP and TSP showed lower Cd immobilization efficiency (6.4–23.2%) due to their lower P content .

Environmental and Economic Considerations

- Cost-Effectiveness : SSP is 30% cheaper than DAP but requires higher application rates for equivalent P delivery .

- Soil pH Impact : DAP and DAPS mildly alkalize soils (pH 7.5–8.2), enhancing nutrient availability in acidic soils . In contrast, MAP acidifies soils, limiting its use in low-pH environments .

Synergistic Effects

生物活性

Diammonium phosphate sulphate (DAP) is a compound widely recognized for its role in agriculture and industrial applications. As a water-soluble inorganic phosphate, it serves as a significant source of nitrogen and phosphorus, essential nutrients for plant growth. This article explores the biological activity of DAP, including its effects on microbial fermentation, plant growth, and its application in various industries.

Chemical Composition and Properties

- Chemical Formula :

- Nutrient Content : Typically 18% nitrogen (N) and 46% phosphorus pentoxide (P₂O₅).

- Solubility : Highly soluble in water, facilitating easy uptake by plants and microorganisms.

1. Role in Plant Nutrition

Diammonium phosphate is primarily used as a fertilizer due to its high nutrient content. It provides essential nitrogen and phosphorus, which are critical for:

- Root Development : Enhances root growth and establishment.

- Flowering and Fruiting : Promotes flowering and increases fruit yield.

- Overall Plant Growth : Supports vigorous vegetative growth.

Table 1: Nutritional Benefits of DAP

| Nutrient | Role in Plant Growth |

|---|---|

| Nitrogen | Essential for amino acids and proteins |

| Phosphorus | Vital for energy transfer (ATP) and photosynthesis |

| Sulfur | Important for protein synthesis and enzyme function |

2. Microbial Fermentation

DAP has been shown to stimulate yeast growth, particularly in fermentation processes such as winemaking. It enhances the metabolic activity of yeast by providing necessary nutrients:

- Yeast Nutrient : DAP is added to fermentation media to improve yeast health and fermentation efficiency.

- Increased Production : Studies indicate that DAP can enhance the production of alcohol and carbon dioxide during fermentation processes, making it valuable in the brewing industry .

Study 1: Yeast Fermentation

A laboratory study investigated the impact of DAP on the fermentation efficiency of Saccharomyces cerevisiae. Results indicated that adding DAP increased biomass yield by 25% compared to control groups without DAP supplementation. The enhanced nutrient availability facilitated better yeast metabolism, leading to higher alcohol production rates .

Study 2: Crop Yield Enhancement

Research conducted on maize demonstrated that DAP application significantly improved crop yield. In a controlled pot experiment, maize treated with DAP showed an average yield increase of 15% over untreated controls. The study concluded that the phosphorus availability from DAP was crucial for optimal growth conditions .

Environmental Impact

The use of DAP also has implications for soil health. It has been observed that DAP application can lead to improved soil structure and nutrient availability, which can enhance microbial activity in the soil ecosystem. However, excessive use may lead to nutrient runoff, necessitating careful management practices .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing diammonium phosphate (DAP), and how is purity validated in laboratory settings?

DAP is synthesized by reacting phosphoric acid (H₃PO₄) with ammonia (NH₃) in a controlled stoichiometric ratio. The reaction proceeds as: Purity validation involves:

- Assay analysis (e.g., titration) to confirm ≥98% NH₄H₂PO₄ content .

- pH testing (5% solution should yield 3.8–4.4) to ensure absence of acidic/alkaline impurities .

- Spectroscopic techniques (e.g., FTIR) to verify molecular structure .

Q. How do researchers measure solubility and stability of DAP under varying environmental conditions?

- Solubility : Gravimetric analysis at 20°C shows DAP dissolves at 575 g/L in water . Stability is tested via accelerated aging studies (e.g., exposure to humidity/temperature cycles) to monitor crystallization or decomposition.

- Ion chromatography quantifies phosphate (PO₄³⁻) and ammonium (NH₄⁺) ions in solution to detect dissociation .

Q. What analytical methods are used to characterize DAP’s physicochemical properties?

- X-ray diffraction (XRD) for crystallinity analysis.

- Thermogravimetric analysis (TGA) to determine thermal stability (decomposes at 155°C) .

- Elemental analysis (e.g., ICP-OES) for N-P-K ratios (e.g., 18-46-0 for DAP) .

Advanced Research Questions

Q. How can controlled-release DAP formulations be designed to improve phosphorus use efficiency (PUE) in crops?

- Coating techniques : Encapsulate DAP with polymers (e.g., ethyl cellulose) to slow nutrient release.

- Synergistic additives : Combine with bioagents like Paecilomyces variotii extracts, shown to increase root surface area by 80% and PUE by 45% in maize .

- Field trials : Use split-plot designs with treatments like conventional DAP vs. controlled-release DAP (CDAP), measuring yield, root morphology, and soil residual P over 3+ growing seasons .

Q. What experimental designs are optimal for studying DAP’s role in microbial culture media optimization?

- Fractional factorial design : Test variables (e.g., glycerol concentration, pH) while fixing non-significant factors (e.g., diammonium hydrogen phosphate at 5.5 g/L) to maximize biomass production .

- Response Surface Methodology (RSM) models interactions between DAP concentration and other nutrients (e.g., yeast extract) to identify optimal growth conditions .

Q. How do researchers resolve contradictions in DAP’s agronomic efficiency across different soil types?

- Comparative trials : Conduct parallel experiments in acidic vs. alkaline soils, measuring P availability via Olsen-P tests.

- Isotopic labeling : Use ³²P-tagged DAP to trace uptake efficiency and leaching rates .

- Meta-analysis : Aggregate data from studies (e.g., 15–46% variance in PUE) to identify soil properties (e.g., organic matter, clay content) that mediate DAP performance .

Q. What methodologies are used to assess environmental risks of DAP runoff in aquatic systems?

- Mesocosm experiments : Simulate water bodies with DAP concentrations (e.g., 10–100 mg/L) to monitor algal blooms and dissolved oxygen depletion.

- Predictive modeling : Use PNEC (Predicted No-Effect Concentration) values for marine water (e.g., 0.312 mg/L for ammonium sulphate) to extrapolate DAP’s ecotoxicological thresholds .

Q. Methodological Notes

- Basic studies rely on standardized protocols (e.g., USP-NF assays ) and solubility tables .

- Advanced studies require multivariate experimental designs (e.g., fractional factorial , longitudinal field trials ) and advanced analytics (e.g., isotopic tracing ).

- Contradictions in data (e.g., variable PUE) are addressed through meta-regression or soil-specific calibration .

属性

IUPAC Name |

diazanium;dihydrogen phosphate;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H3O4P.H2O4S/c;;2*1-5(2,3)4/h2*1H3;(H3,1,2,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQKRMVYLDOGCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].OP(=O)(O)[O-].OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H11N2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12593-60-1 | |

| Record name | Ammonium phosphate sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012593601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium phosphate sulfate ((NH4)2(H2PO4)(HSO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium phosphate sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。